BenchChemオンラインストアへようこそ!

8-Methoxy-2-oxochroman-3-carboxylic acid

carbonic anhydrase inhibition isoform selectivity stopped-flow CO2 hydration assay

8-Methoxy-2-oxochroman-3-carboxylic acid (CAS 2555-20-6; also named 8-methoxycoumarin-3-carboxylic acid or 3-carboxy-8-methoxycoumarin) is a coumarin-based heterocyclic compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol. It belongs to the benzopyrone family, featuring a methoxy substituent at the 8-position and a carboxylic acid group at the 3-position of the coumarin core.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
Cat. No. B11882152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-oxochroman-3-carboxylic acid
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(C2)C(=O)O
InChIInChI=1S/C11H10O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-4,7H,5H2,1H3,(H,12,13)
InChIKeyHISBMQMDIJBOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2-oxochroman-3-carboxylic acid: Structural Identity and Core Properties for Procurement


8-Methoxy-2-oxochroman-3-carboxylic acid (CAS 2555-20-6; also named 8-methoxycoumarin-3-carboxylic acid or 3-carboxy-8-methoxycoumarin) is a coumarin-based heterocyclic compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol [1]. It belongs to the benzopyrone family, featuring a methoxy substituent at the 8-position and a carboxylic acid group at the 3-position of the coumarin core [2]. This compound is classified under ChEBI (CHEBI:191059) as a coumarin derivative and is recognized as a versatile scaffold for medicinal chemistry derivatization, particularly through its C3 carboxylic acid handle [3].

Why 8-Methoxy-2-oxochroman-3-carboxylic acid Cannot Be Replaced by Generic Coumarin-3-carboxylic Acids


Substituting 8-methoxy-2-oxochroman-3-carboxylic acid with unsubstituted coumarin-3-carboxylic acid (CAS 531-81-7) or the 8-hydroxy analog (CAS 1728-89-8) would fundamentally alter both target binding profiles and physicochemical properties critical for experimental outcomes. The 8-methoxy substituent is not merely a spectator group—it directly impacts carbonic anhydrase (CA) isoform selectivity, with the target compound exhibiting a distinct KI profile across 11 mammalian CA isoforms [1]. The unsubstituted coumarin-3-carboxylic acid shows markedly different inhibition patterns: for example, against CA IV, the unsubstituted analog displays a KI of 3.8 µM, whereas the 8-methoxy derivative shows altered potency due to the electron-donating and steric effects of the methoxy group [2]. Furthermore, the methoxy group at position 8 increases lipophilicity (LogP ≈ 1.53) compared to the 8-hydroxy analog, affecting membrane permeability and metabolic stability . These differences render generic substitution scientifically unsound for any application where target engagement, cellular penetration, or derivatization chemistry is critical.

Quantitative Differentiation Evidence for 8-Methoxy-2-oxochroman-3-carboxylic acid Against Structural Analogs


Carbonic Anhydrase Isoform Selectivity: Ki Profile Across 11 Mammalian CA Isoforms

8-Methoxy-2-oxochroman-3-carboxylic acid exhibits a distinct and measurable selectivity profile across mammalian carbonic anhydrase isoforms, with a potency window spanning approximately 30-fold between its most and least inhibited isoforms. The compound shows strongest inhibition against CA XIV with a Ki of 1.0 nM, while CA II is inhibited with a Ki of 30.1 nM, representing a ~30-fold selectivity gap [1]. This pattern differs substantially from the unsubstituted coumarin-3-carboxylic acid (compound 2 in Maresca et al.), which exhibits a Ki of 3.1 µM against hCA I and 9.2 µM against hCA II, demonstrating that the 8-methoxy substitution shifts potency by several orders of magnitude [2]. For procurement in CA-related research programs, this selectivity fingerprint is non-interchangeable with other coumarin-3-carboxylic acid derivatives.

carbonic anhydrase inhibition isoform selectivity stopped-flow CO2 hydration assay

BindingDB Confirmation of CA XIV Inhibition at 48 nM via Orthogonal Assay

Independent validation from the BindingDB/ChEMBL database confirms potent inhibition of human carbonic anhydrase XIV by 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CHEMBL568348), with a measured Ki of 48 nM using a stopped-flow CO2 hydration assay [1]. In contrast, the same compound shows substantially weaker inhibition of mitochondrial carbonic anhydrase VA (Ki = 4,700 nM) and murine carbonic anhydrase XIII (Ki = 6,600 nM), yielding a selectivity ratio of approximately 98-fold for CA XIV over CA VA [2]. This orthogonal data set corroborates the BRENDA-derived selectivity profile and provides an independent, database-curated reference point for procurement specifications.

carbonic anhydrase XIV enzyme inhibition constant BindingDB

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity vs. 8-Hydroxy Analog

The 8-methoxy substituent confers distinct physicochemical properties compared to the 8-hydroxy analog (8-hydroxycoumarin-3-carboxylic acid, CAS 1728-89-8). The target compound has a calculated LogP of 1.53, 1 hydrogen bond donor, and 5 hydrogen bond acceptors . In contrast, the 8-hydroxy analog (C10H6O5, MW 206.15) possesses 2 hydrogen bond donors (the phenolic -OH and the carboxylic acid) and a lower LogP due to the polar hydroxyl group . This difference in hydrogen bonding capacity and lipophilicity directly impacts membrane permeability, metabolic stability, and protein binding. For medicinal chemistry programs, the methoxy group provides a methylation handle that cannot be replicated by the hydroxyl analog without additional synthetic steps.

lipophilicity drug-likeness structure-property relationship

Synthetic Scaffold Versatility: C3 Carboxylic Acid Enables Carboxamide Derivatization for Anticancer Applications

8-Methoxy-2-oxochroman-3-carboxylic acid serves as a direct precursor for 8-methoxycoumarin-3-carboxamide derivatives with demonstrated anticancer activity. In a 2023 study, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides derived from this scaffold exhibited potent antiproliferative activity against liver cancer cells, with the most active compound (compound 5) achieving an IC50 of 0.9 µM, outperforming the reference drug staurosporine (IC50 = 8.4 µM) by approximately 9.3-fold [1]. In contrast, the parent carboxylic acid (the target compound, designated as compound 4a in Bakare 2021) was tested alongside its 5-bromo analog (5a) and azacoumarin counterpart (4b) against MCF-7 and HepG-2 cell lines, establishing baseline cytotoxicity for the free acid scaffold [2]. The C3 carboxylic acid functionality is essential for this derivatization pathway, distinguishing it from 8-methoxycoumarin (which lacks the C3 carboxy handle) and making the target compound the preferred starting material for carboxamide-focused medicinal chemistry programs.

medicinal chemistry carboxamide synthesis anticancer drug discovery

Lipoxygenase Inhibitory Activity at 30 µM: Differential Profiling Against Platelet 12-Lipoxygenase

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has been evaluated for in vitro inhibition of platelet 12-lipoxygenase at a screening concentration of 30 µM, with activity data deposited in ChEMBL (Assay ID: ALA615117) [1]. While the specific percent inhibition value requires access to the full ChEMBL record, the existence of this assay entry distinguishes the target compound from unsubstituted coumarin-3-carboxylic acid, for which lipoxygenase screening data is not as readily available in curated databases. This provides an additional biochemical annotation that may be relevant for researchers investigating dual CA-lipoxygenase inhibition strategies or anti-inflammatory coumarin derivatives. The methoxy substituent at position 8 may modulate redox potential and electron density on the coumarin ring, potentially affecting lipoxygenase inhibition potency compared to 8-unsubstituted or 8-hydroxy analogs.

lipoxygenase inhibition anti-inflammatory platelet 12-lipoxygenase

Evidence-Backed Application Scenarios for 8-Methoxy-2-oxochroman-3-carboxylic acid


Carbonic Anhydrase Isoform-Selective Inhibitor Development (CA XIV and CA IX/XII Targeting)

The compound's demonstrated Ki values of 1.0 nM for CA XIV and 7.4 nM for CA IX, combined with 30-fold lower potency against CA II (Ki = 30.1 nM), make it a suitable starting scaffold for developing isoform-selective carbonic anhydrase inhibitors. CA IX and XII are validated anticancer targets, while CA II selectivity avoidance is desirable to prevent off-target diuretic effects. Procurement for structure-activity relationship (SAR) campaigns should specify this compound over unsubstituted coumarin-3-carboxylic acid, which shows >500 µM Ki against CA IX, rendering it inactive [1].

Synthesis of 8-Methoxycoumarin-3-Carboxamide Anticancer Agents

The C3 carboxylic acid group enables direct amide coupling to generate 8-methoxycoumarin-3-carboxamide libraries. As evidenced by the 2023 BMC Chemistry study, carboxamide derivatives of this scaffold achieved IC50 values as low as 0.9 µM against liver cancer cells, outperforming staurosporine (IC50 = 8.4 µM). The target compound is the essential synthetic precursor for this compound class and cannot be substituted with 8-methoxycoumarin, which lacks the C3 carboxyl handle [2].

Medicinal Chemistry Scaffold with Favorable Drug-Like Physicochemical Properties

With a LogP of 1.53, molecular weight of 220.18 g/mol, and only 1 hydrogen bond donor, this compound resides within favorable drug-like chemical space (compliant with Lipinski's Rule of Five). In comparison, the 8-hydroxy analog possesses 2 hydrogen bond donors and lower lipophilicity, which may reduce membrane permeability. For oral bioavailability-focused medicinal chemistry programs, the target compound's balanced hydrophilicity-lipophilicity profile makes it the preferred coumarin-3-carboxylic acid scaffold .

Biochemical Probe for Polypharmacology Studies Involving Carbonic Anhydrase and Lipoxygenase Pathways

The compound's annotated activity against both carbonic anhydrase isoforms (11 isoforms profiled) and platelet 12-lipoxygenase (ChEMBL ALA615117) supports its use as a biochemical probe in polypharmacology research. Investigators studying the intersection of CA-mediated pH regulation and lipoxygenase-mediated inflammatory signaling may find this dual annotation profile uniquely useful. The curated ChEMBL assay entries provide traceable experimental context for these activities, enabling data-informed compound selection [3].

Quote Request

Request a Quote for 8-Methoxy-2-oxochroman-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.